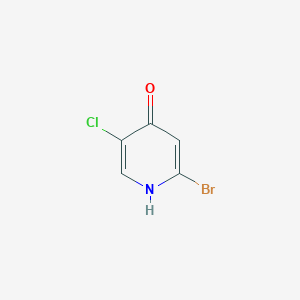

2-Bromo-5-chloro-4-hydroxypyridine

Overview

Description

“2-Bromo-5-chloro-4-hydroxypyridine” is a chemical compound with the molecular formula C5H3BrClNO and a molecular weight of 208.44 . It is also known by the IUPAC name “2-bromo-5-chloro-4-pyridinol” and has the InChI code "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" . It is typically stored at ambient temperature and is a solid in physical form .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-chloro-4-hydroxypyridine” were not found, it is known that pyridine derivatives can be elaborated into substituted and functionalized structures based on organometallic chemistry . For instance, 2-Bromo-5-hydroxypyridine can be synthesized from 2-Bromopyridine-5-boronic acid .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-4-hydroxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

“2-Bromo-5-chloro-4-hydroxypyridine” is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .

Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-4-hydroxypyridine” is a solid at room temperature . It has a molecular weight of 208.44 and its InChI code is "1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H, (H,8,9)" .

Scientific Research Applications

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Application : 2-Bromo-5-chloro-4-hydroxypyridine is used as an active pharmaceutical intermediate .

- Method : It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .

- Results : The outcome of these reactions is the production of 2-substituted amino phenyl and hydroxyphenyl pyridines .

-

Molecular Structure and Spectral Analysis

- Field : Computational Chemistry

- Application : The molecular structure of 3-bromo-2-Hydroxypyridine (a similar compound to 2-Bromo-5-chloro-4-hydroxypyridine) has been theoretically investigated .

- Method : Both DFT and HF methods were used in the investigation. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

- Results : The study provided insights into the molecular structure, spectral analysis, and physicochemical properties of 3-bromo-2-Hydroxypyridine .

- Chemical Synthesis

- Field : Organic Chemistry

- Application : 2-Bromo-5-chloro-4-hydroxypyridine is often used as a starting material in the synthesis of various organic compounds .

- Method : The specific methods of application can vary widely depending on the desired end product. They often involve reactions with various nucleophiles or bases .

- Results : The outcomes of these reactions are diverse and depend on the specific reaction conditions and reactants used .

- Chemical Synthesis

- Field : Organic Chemistry

- Application : 2-Bromo-5-chloro-4-hydroxypyridine is often used as a starting material in the synthesis of various organic compounds .

- Method : The specific methods of application can vary widely depending on the desired end product. They often involve reactions with various nucleophiles or bases .

- Results : The outcomes of these reactions are diverse and depend on the specific reaction conditions and reactants used .

Safety And Hazards

The safety information for “2-Bromo-5-chloro-4-hydroxypyridine” includes the following hazard statements: H302+H312+H332;H319;H335 . The precautionary statements include P271;P261;P280 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for “2-Bromo-5-chloro-4-hydroxypyridine” are not available, it is known that pyridine derivatives have a wide range of applications in various fields, including life sciences, organic synthesis, and environmental testing . Therefore, it is expected that the study and application of “2-Bromo-5-chloro-4-hydroxypyridine” will continue to expand in the future.

properties

IUPAC Name |

2-bromo-5-chloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRAUIQMWHYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720858 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-4-hydroxypyridine | |

CAS RN |

1196145-66-0 | |

| Record name | 2-Bromo-5-chloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)